2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

描述

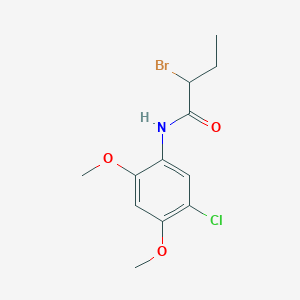

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide (molecular formula: C₁₂H₁₃BrClNO₃, molecular weight: 344.59 g/mol) is a brominated butanamide derivative characterized by a substituted aromatic ring with chloro and methoxy groups at positions 5, 2, and 4, respectively. The compound features a butanamide chain with a bromine atom at the β-carbon (C2) (). It has been utilized as a synthetic intermediate in the development of quinazoline-2,4-dione-based ligands for sphingosine-1-phosphate receptor 2 (S1PR2), highlighting its role in medicinal chemistry ().

属性

IUPAC Name |

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-5-8(14)10(17-2)6-11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKWUICWIWYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227441 | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-41-7 | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)butanamide

- Dissolve 5-chloro-2,4-dimethoxyaniline in dry DCM under nitrogen atmosphere.

- Add triethylamine dropwise to neutralize HCl during the reaction.

- Slowly introduce butanoyl chloride while maintaining the temperature at 0–5°C.

- Stir the mixture for an additional hour at room temperature.

- Extract and purify the product using silica gel chromatography.

Step 2: Bromination

- Dissolve the intermediate in DCM and cool to room temperature.

- Add NBS portion-wise while stirring continuously under light irradiation.

- Monitor progress via thin-layer chromatography (TLC).

- Quench the reaction with sodium thiosulfate solution to remove excess bromine.

- Purify via recrystallization from ethanol or column chromatography.

Analytical Data and Yields

The final product is characterized by spectroscopic techniques such as:

| Technique | Observations |

|---|---|

| NMR (¹H) | Signals corresponding to aromatic protons and methoxy groups |

| Mass Spectrometry | Molecular ion peak at m/z = 336.61 |

| IR Spectroscopy | Amide carbonyl stretch (~1650 cm⁻¹), C-Br stretch (~650 cm⁻¹) |

Typical yields range from 65% to 85% , depending on reaction conditions and purification methods.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization.

Mechanistic Notes :

- The reaction with amines proceeds via a two-step activation process: initial bromine displacement by the nucleophile, followed by amide bond formation under coupling agents like HATU .

- Microwave irradiation (180°C) accelerates reactions but may degrade thermally sensitive substituents (e.g., coumarin hybrids) .

Hydrolysis Reactions

Controlled hydrolysis of the bromoamide yields hydroxyl or keto derivatives, depending on conditions.

| Hydrolysis Agent | Conditions | Product | Key Observation |

|---|---|---|---|

| H2O (acidic) | Reflux, HCl | 2-Hydroxy-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | Partial racemization observed at high temperatures |

| NaOH (basic) | RT, aqueous ethanol | 2-Oxo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | Faster kinetics due to base-assisted deprotonation |

Stability : The methoxy groups enhance solubility in polar aprotic solvents but reduce hydrolysis rates compared to non-substituted analogs .

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

| Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|

| Arylboronic acids | Pd(PPh3)4, K2CO3 | Biarylbutanamide derivatives | Fluorescence probes |

| Alkynes | CuI, PdCl2(PPh3)2 | Alkyne-functionalized amides | Bioorthogonal labeling |

Limitations : Steric hindrance from the 5-chloro and 2,4-dimethoxy groups reduces coupling efficiency with bulky partners .

Elimination Reactions

Under basic conditions, β-elimination generates α,β-unsaturated amides.

| Base | Conditions | Product | Notes |

|---|---|---|---|

| DBU | DMF, 80°C | N-(5-chloro-2,4-dimethoxyphenyl)-2-butenamide | Conjugated dienes form via further dehydration |

| KOtBu | THF, reflux | Same as above | Higher selectivity for E-isomer |

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

- Anti-inflammatory : Thioether analogs show COX-2 inhibition (IC50: 23.8–42.1 μM) .

- Anticancer : Alkyne-coupled derivatives demonstrate moderate cytotoxicity against HeLa cells (EC50: 12–18 μM) .

Stability and Degradation

科学研究应用

Chemistry

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide serves as a crucial building block in organic synthesis. Its bromine atom facilitates various substitution reactions, making it valuable for creating more complex molecules. The compound is often used in the development of new synthetic routes and methodologies.

Biology

In biological studies, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating the activity of specific proteins involved in inflammatory pathways, particularly through its interaction with cyclooxygenase enzymes (COX). Its structural features enhance its binding affinity to these targets, indicating potential therapeutic applications.

Medicine

The compound is being explored as a lead candidate for developing new pharmaceuticals, especially anti-inflammatory agents. Preliminary studies have demonstrated its ability to suppress COX-2 activity effectively, positioning it as a potential alternative to existing drugs like celecoxib .

Industry

In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its unique properties allow for innovative approaches in material science and chemical engineering.

Case Study 1: Anti-inflammatory Activity

Recent research highlighted the anti-inflammatory effects of derivatives related to this compound. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs . This positions the compound as a candidate for further development in treating inflammatory diseases.

Case Study 2: Synthesis and Structural Analysis

A study on the synthesis of substituted derivatives showed that modifications to the phenyl ring could enhance biological activity while maintaining favorable synthetic profiles. The structural analysis provided insights into how specific substituents affect enzyme interactions, guiding future modifications for improved efficacy.

作用机制

The mechanism of action of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

2.1.1. PNU-120596 (N-(5-Chloro-2,4-Dimethoxyphenyl)-N-(5-Methyl-3-Isoxazolyl)-Urea)

- Key Differences :

- PNU-120596 replaces the butanamide chain with a urea group (NH-C(O)-NH) and incorporates an isoxazole ring.

- The absence of bromine in PNU-120596 reduces steric hindrance but retains the chloro and methoxy substituents on the aromatic ring.

- Functional Impact: PNU-120596 acts as a positive allosteric modulator of α7-nicotinic acetylcholine receptors (nAChRs), inducing conformational changes at the ligand-binding domain. In contrast, 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide lacks direct evidence of nAChR modulation ().

2.1.2. 2-Bromo-N-(5-Chloro-2-Methoxyphenyl)Butanamide

- Key Differences :

- Functional Impact: The absence of the 4-methoxy group may alter solubility and binding affinity in target proteins.

Sulfonamide Analogues

- N-(5-Bromo-2-Chlorobenzyl)-N-Cyclopropylnaphthalene-2-Sulfonamide (): Structural Difference: Replaces the butanamide with a sulfonamide group and a naphthalene ring.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Research Findings and Implications

- Synthetic Utility : The bromine atom in this compound facilitates nucleophilic substitution reactions, enabling its use in constructing quinazoline-2,4-dione scaffolds for S1PR2-targeted PET tracers ().

- Pharmacological Gaps : Unlike PNU-120596, the butanamide derivative lacks documented receptor modulation activity, suggesting its primary value lies in synthesis rather than direct therapeutic application ().

- Structural-Activity Relationship (SAR): The 4-methoxy group in the target compound enhances steric bulk, which may improve binding specificity in S1PR2 ligands compared to mono-methoxy analogues ().

生物活性

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and research findings related to its biological effects.

This compound exhibits significant interactions with various biomolecules, including enzymes and proteins. The presence of the bromine atom and methoxy groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to either inhibition or activation of enzymatic activities, depending on the specific context .

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways and gene expression. It can influence:

- Enzyme Activity : The compound may inhibit key enzymes in metabolic pathways, resulting in altered cellular functions.

- Cell Signaling : It affects the activity of signaling proteins, potentially leading to changes in cellular responses .

Molecular Interactions

The binding interactions between this compound and biomolecules are critical for its biological effects. The exact molecular targets remain under investigation, but it is believed that the compound disrupts normal cellular processes by interfering with enzyme activity or cellular signaling pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

- HEPG2 Cancer Cell Line : The compound demonstrated significant antiproliferative activity with an EC50 value indicating effective inhibition .

- In Vitro Assays : Various assays have been conducted to assess its effects on cell viability and proliferation, showing promising results against specific cancer types while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure influence biological activity. The presence of halogen atoms and methoxy groups has been shown to enhance the compound's reactivity and biological efficacy .

Case Studies

- Study on Antiproliferative Activity :

- Mechanistic Insights :

常见问题

Q. What synthetic strategies are recommended for preparing 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, and how can regioselective bromination be optimized?

- Methodological Answer : The compound can be synthesized via bromination of the parent amide (N-(5-chloro-2,4-dimethoxyphenyl)butanamide) using brominating agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane). Regioselectivity at the β-carbon of the butanamide chain is critical and can be controlled by maintaining low temperatures (0–5°C) and slow reagent addition. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) and confirmation by (e.g., δ 4.2–4.5 ppm for brominated CH) ensures product integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the bromine substitution pattern (e.g., splitting patterns for CHBr at δ 3.8–4.5 ppm) and methoxy groups (singlets at δ 3.7–3.9 ppm) .

- X-ray Crystallography : Single-crystal X-ray analysis (e.g., using Cu-Kα radiation) resolves bond angles and torsional strain, particularly around the brominated carbon and aryl ring. Comparative studies with analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) highlight structural deviations due to methoxy substituents .

Advanced Research Questions

Q. How does the electronic nature of the 5-chloro-2,4-dimethoxyphenyl group influence nucleophilic substitution reactivity at the β-bromo position?

- Methodological Answer : The electron-donating methoxy groups (-OCH) on the phenyl ring increase electron density at the amide nitrogen, potentially polarizing the C-Br bond and enhancing reactivity toward nucleophiles (e.g., amines, thiols). Kinetic studies under varying solvents (DMF vs. THF) and nucleophile concentrations can quantify this effect. Computational modeling (DFT calculations) of charge distribution supports experimental observations .

Q. What experimental approaches can resolve contradictions in reported biological activity data, such as α7 nicotinic receptor modulation?

- Methodological Answer :

- Site-Directed Mutagenesis : Introduce mutations (e.g., in the α7 receptor’s inner β-sheet or agonist-binding domain) to test if the brominated amide acts as an allosteric modulator or competitive inhibitor. Comparative assays with PNU-120596 (a structurally related modulator) can clarify binding mechanisms .

- Cysteine Accessibility Mapping : Use thiol-reactive probes (e.g., MTSEA) to track conformational changes in receptor domains upon compound binding, as demonstrated in studies on analogous modulators .

Q. How can computational modeling predict the binding affinity of this compound to α7 nicotinic receptors?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions between the brominated amide and receptor pockets. Focus on hydrophobic interactions with the chlorophenyl group and hydrogen bonding with methoxy oxygen atoms.

- Molecular Dynamics (MD) : Simulate receptor-ligand complexes to assess stability of binding poses. Compare results with experimental data from mutagenesis or radioligand displacement assays .

Data Contradiction Analysis

Q. Why might biological assays show conflicting results for this compound’s activity across different α7 receptor isoforms?

- Methodological Answer : Isoform-specific differences in receptor structure (e.g., loop C flexibility or β10-β11 linker regions) may alter ligand binding. To address this:

- Perform activity assays on recombinant α7 receptors with defined isoforms.

- Use cryo-EM to visualize ligand-receptor complexes and identify isoform-dependent conformational changes .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications to this compound could enhance its selectivity for α7 receptors over other nicotinic subtypes?

- Methodological Answer :

- Substitution at the Bromine Position : Replace Br with bulkier halogens (e.g., iodine) to sterically hinder off-target binding.

- Methoxy Group Replacement : Substitute -OCH with electron-withdrawing groups (e.g., -CF) to modulate aryl ring electronics and receptor affinity.

- Parallel Synthesis : Generate a library of analogs and screen using fluorescence-based calcium flux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。